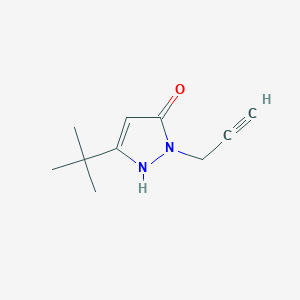

3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Description

BenchChem offers high-quality 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-prop-2-ynyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-5-6-12-9(13)7-8(11-12)10(2,3)4/h1,7,11H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZOQBWNXXYYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the chemical properties of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, a functionalized pyrazole derivative with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is emerging, its chemical behavior can be expertly inferred from the well-established chemistry of the pyrazole core and its constituent functional groups. This document will delve into the structural features, tautomerism, reactivity, and potential applications of this compound, offering valuable insights for researchers engaged in the synthesis and utilization of novel heterocyclic scaffolds. The pyrazole nucleus is a cornerstone in the development of numerous approved drugs, and understanding the nuances of its derivatives is paramount for future innovation.[1][2]

Introduction to the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and materials science.[3][4] Its unique electronic configuration and structural versatility allow for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The metabolic stability of the pyrazole nucleus further enhances its appeal in the design of therapeutic agents.[1] The subject of this guide, 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, incorporates several key functional groups that impart distinct and valuable chemical characteristics. The bulky tert-butyl group can influence solubility and binding interactions, while the propargyl group provides a reactive handle for further molecular elaboration through reactions such as click chemistry. The pyrazol-5-ol core introduces the fascinating property of tautomerism, which significantly impacts its reactivity and potential biological targets.

Structural Features and Tautomerism

A critical aspect of the chemistry of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is its existence in various tautomeric forms. Pyrazol-5-ones can exist in three principal tautomeric forms: the hydroxyl form (OH-form), the methylene-keto form (CH-form), and the amino-keto form (NH-form).[6][7]

Caption: Tautomeric forms of the pyrazol-5-one core.

The equilibrium between these tautomers is influenced by factors such as the nature of the substituents on the pyrazole ring and the polarity of the solvent. For 1-substituted pyrazol-5-ones, the equilibrium between the OH and NH forms is often predominant.[6] The presence of the bulky tert-butyl group at the 3-position and the propargyl group at the N1 position will sterically and electronically influence this equilibrium. Spectroscopic techniques, particularly NMR, are essential for determining the predominant tautomeric form in different environments.[7][8]

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 3,5-disubstituted pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[9] For 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol, a plausible synthetic route would involve the reaction of a tert-butyl substituted β-ketoester, such as ethyl pivaloylacetate, with propargylhydrazine.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tautomeric Dynamics of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

The following technical guide analyzes the tautomeric behavior, synthesis, and characterization of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol . This document is structured for application scientists and medicinal chemists requiring actionable data on this specific scaffold.

Executive Summary

The molecule 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol represents a specialized class of N-substituted pyrazolones. Its structural significance lies in the dual functionality: the tert-butyl group provides lipophilicity and steric bulk (preventing certain metabolic oxidations), while the propargyl (prop-2-yn-1-yl) group serves as a bio-orthogonal handle for "Click" chemistry (CuAAC reactions).

However, the utility of this scaffold is governed by its tautomeric equilibrium . Unlike simple aromatics, this molecule exists in a fluid state between aromatic (enol) and non-aromatic (keto) forms. Understanding this equilibrium is critical for:

-

Drug Design: Determining the active pharmacophore (H-bond donor vs. acceptor).

-

Synthesis: Predicting regioselectivity during alkylation or acylation (O- vs. C-attack).

-

Analysis: Interpreting complex NMR spectra that vary wildly with solvent choice.

The Tautomeric Landscape

For 1-substituted-3-substituted-pyrazol-5-ols, three theoretical tautomers exist. However, due to the substitution at N1 (propargyl), the "NH-form" (1H-pyrazol-3-one structure) is energetically unfavorable and kinetically blocked under standard conditions. The primary equilibrium exists between the 5-OH (Enol) and CH (Keto) forms.

Structural Equilibrium

-

Form A (Enol): 1-(prop-2-yn-1-yl)-3-(tert-butyl)-1H-pyrazol-5-ol. Aromatic system.[1][2][3][4][5][6] Predominant in polar H-bond accepting solvents (DMSO, MeOH).

-

Form B (Keto): 1-(prop-2-yn-1-yl)-3-(tert-butyl)-1H-pyrazol-5(4H)-one. Non-aromatic. Possesses a reactive methylene at C4. Predominant in non-polar solvents (CDCl3, Toluene) and often in the solid state (stabilized by intermolecular H-bonds).

Pathway Visualization

The following diagram illustrates the proton transfer mechanism and the solvent-dependent equilibrium shift.

Caption: Figure 1. Tautomeric equilibrium between the aromatic Enol form (left) and the non-aromatic Keto form (right), driven by solvent polarity and hydrogen bonding capacity.

Analytical Characterization Guide

Distinguishing the tautomers requires specific spectroscopic techniques. The presence of the propargyl group adds a diagnostic triplet (~2.2 ppm) and doublet (~4.5 ppm) that remain relatively stable, whereas the pyrazole core signals shift dramatically.

NMR Spectroscopic Signatures

The following table summarizes the expected shifts for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol.

| Feature | Enol Form (in DMSO-d6) | Keto Form (in CDCl3) | Mechanistic Cause |

| C4 Proton | δ 5.4 - 5.8 ppm (Singlet, 1H) | δ 3.4 - 3.6 ppm (Singlet/Broad, 2H) | In Enol, C4-H is vinylic/aromatic. In Keto, C4-H2 is an aliphatic methylene. |

| C5 Carbon | δ ~155 - 160 ppm (C-OH) | δ ~170 - 175 ppm (C=O) | De-shielding of the carbonyl carbon in the Keto form. |

| OH Proton | δ 9.5 - 12.0 ppm (Broad) | Absent | Exchangeable proton; often invisible in CDCl3 if Keto form dominates. |

| Propargyl CH2 | δ ~4.6 ppm (Doublet) | δ ~4.3 - 4.5 ppm (Doublet) | Minor shift due to change in ring current anisotropy. |

| tert-Butyl | δ ~1.2 ppm (Singlet) | δ ~1.2 ppm (Singlet) | Distant from the tautomeric center; minimal shift. |

Critical Note: In CDCl3, you may observe a mixture of forms or broad peaks due to intermediate exchange rates on the NMR timescale. For clean characterization, always use DMSO-d6 to lock the molecule in the Enol form.

Infrared (IR) Spectroscopy

-

Keto Form (Solid State/KBr): Look for a strong Carbonyl (C=O) stretch at 1680–1720 cm⁻¹ .

-

Enol Form: Look for a broad O-H stretch at 3200–3500 cm⁻¹ and the absence of a high-frequency carbonyl peak (C=N/C=C stretches appear around 1580–1620 cm⁻¹).

Synthetic Protocol & Causality

To ensure high purity and regioselectivity (N1-alkylation), the condensation of a hydrazine with a

Synthesis Workflow

Reaction: Condensation of Propargyl Hydrazine with Ethyl 4,4-dimethyl-3-oxopentanoate.

Caption: Figure 2. Regioselective synthesis pathway via cyclocondensation.

Step-by-Step Protocol

-

Preparation: Dissolve propargyl hydrazine hydrochloride (1.1 equiv) and sodium acetate (1.2 equiv) in Ethanol (0.5 M concentration). Stir for 15 min to generate the free hydrazine base in situ.

-

Why: The HCl salt is stable; the free base is reactive but prone to oxidation. In situ generation prevents degradation.

-

-

Addition: Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv) dropwise.

-

Why: The tert-butyl group is bulky. Dropwise addition ensures the hydrazine attacks the ketone (more reactive) before the ester, though the steric bulk of t-butyl directs attack to the less hindered carbonyl if not controlled. However, in this specific keto-ester, the ketone is adjacent to the t-butyl group. Actually, hydrazine attacks the ester carbonyl or the ketone?

-

Correction: Hydrazines typically attack the ketone first to form a hydrazone, then cyclize on the ester. However, with a bulky t-butyl group at the ketone, regioselectivity can be sensitive. The N-substituted hydrazine (propargyl) attacking the ketone vs ester determines if the substituent ends up at N1 or N2. Literature suggests N-substituted hydrazines reacting with

-keto esters yield 1-substituted-3-alkyl-5-pyrazolones.

-

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to room temperature. The product often precipitates. If not, evaporate ethanol, redissolve in EtOAc, wash with water/brine, and dry over MgSO4.

-

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.

-

Target: White to off-white solid.

-

Reactivity Implications (The "Why" it Matters)

Understanding the tautomerism is vital for downstream derivatization:

-

O-Alkylation vs. N-Alkylation:

-

If you treat the product with an alkyl halide (R-X) and a base (K2CO3), the Enol form (O-nucleophile) and N2 are competing nucleophiles.

-

Result: You often get a mixture of O-ether and N2-alkylated products.

-

Control: To force C4-alkylation (Knoevenagel type), use the Keto form reactivity (often catalyzed by piperidine/AcOH).

-

-

Click Chemistry (CuAAC):

-

The propargyl group is stable to the tautomeric shift. However, if the pyrazolone coordinates with the Copper(I) catalyst (acting as a ligand via N2/O), it may poison the Click reaction.

-

Solution: Use a chelating ligand (e.g., TBTA) in excess to protect the Cu catalyst from the pyrazolone core.

-

References

-

Comparison of NMR Spectra in Liquid State (1H, 13C, 15N): Holzer, W., & Seiringer, G. (2025). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

Solvent Effects on Pyrazolone Tautomerism: Chmutova, G. A., et al. (2009). Quantum-Chemical Investigation of Structure and Reactivity of Pyrazol-5-ones. ResearchGate. [Link]

-

Synthesis of 3-tert-butyl-1H-pyrazol-5-yl derivatives: Reddy, T. S., et al. (2013).[5] Synthesis of Novel 5-(3-t-Butyl-1H-pyrazol-5-yl)-2-substituted-1,3,4-oxadiazoles. Indian Journal of Heterocyclic Chemistry. [Link]

-

Crystal Structure and Tautomerism of 3-tert-butyl Pyrazoles: Alkorta, I., et al. (2019). The Tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the Solid State and in Solution. NIH/PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

Technical Guide: Determination of the Solubility of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in Dimethyl Sulfoxide (DMSO)

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the solubility of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in dimethyl sulfoxide (DMSO). Recognizing the limited availability of public-domain solubility data for this specific compound, this document emphasizes a robust, first-principles approach. It is designed for researchers, scientists, and drug development professionals who require accurate solubility data for applications such as high-throughput screening, compound management, and formulation development. The guide details the theoretical underpinnings of solubility in aprotic polar solvents, provides a step-by-step protocol for the isothermal shake-flask method, outlines analytical quantification via High-Performance Liquid Chromatography (HPLC), and discusses the interpretation of results. The methodologies described herein are designed to ensure scientific integrity and generate reliable, reproducible data.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as a cornerstone for success. Poor solubility can hinder a compound's absorption, distribution, metabolism, and excretion (ADME) profile, leading to unpredictable in vivo results and the ultimate failure of an otherwise promising molecule.

3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol is a heterocyclic compound with structural motifs that are of interest in medicinal chemistry. As with any novel compound, a thorough understanding of its solubility is paramount. Dimethyl sulfoxide (DMSO) is the most widely used solvent for compound storage and high-throughput screening (HTS) in the pharmaceutical industry due to its exceptional solvating power for a wide range of organic molecules. Therefore, accurately determining the solubility of our target compound in DMSO is a critical first step in its developmental journey.

This guide will provide both the theoretical context and a practical, validated workflow for determining this crucial parameter.

Theoretical Framework: Understanding Solubility in DMSO

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

2.1. The Solute: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

To understand its solubility, we must first consider the structure of the molecule itself. Key features include:

-

Pyrazol-5-ol Core: A heterocyclic ring system capable of hydrogen bonding (both as a donor from the -OH group and an acceptor at the nitrogen atoms).

-

tert-Butyl Group: A bulky, nonpolar (lipophilic) group that will influence van der Waals interactions.

-

Propargyl Group (prop-2-yn-1-yl): The terminal alkyne offers a region of electron density and potential for specific interactions.

The interplay between the polar, hydrogen-bonding capable pyrazolol ring and the nonpolar tert-butyl group gives the molecule a somewhat amphipathic character, which will govern its interaction with solvents.

2.2. The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is a highly polar, aprotic solvent. Its key properties relevant to solubility include:

-

High Dielectric Constant: This allows it to effectively shield the electrostatic interactions between solute molecules, facilitating their separation and dissolution.

-

Strong Hydrogen Bond Acceptor: The sulfoxide oxygen is a potent hydrogen bond acceptor, allowing it to interact favorably with the hydroxyl group of the pyrazolol ring.

-

Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor.

The dissolution of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in DMSO is therefore primarily driven by dipole-dipole interactions and the formation of hydrogen bonds between the compound's -OH group and the DMSO's sulfoxide oxygen.

Figure 1: Key molecular interactions driving solubility.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient period to reach equilibrium.

3.1. Materials and Equipment

| Reagents & Consumables | Equipment |

| 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (>98% purity) | Analytical Balance (± 0.1 mg) |

| DMSO (Anhydrous, ≥99.9%) | HPLC system with UV detector |

| Acetonitrile (HPLC Grade) | Incubator Shaker with temperature control (± 0.5°C) |

| Water (Ultrapure, Type I) | Centrifuge (capable of >10,000 x g) |

| Formic Acid (LC-MS Grade) | pH meter |

| 2 mL Glass Vials with PTFE-lined caps | Calibrated Micropipettes |

| 0.22 µm PTFE Syringe Filters | Volumetric flasks (Class A) |

3.2. Step-by-Step Procedure

-

Preparation of Stock Solution for HPLC Calibration:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with DMSO to create a 1 mg/mL stock solution.

-

Perform serial dilutions in DMSO to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add 1 mL of DMSO to the vial.

-

Securely cap the vial. Prepare at least three replicates for each temperature point to be tested (e.g., 25°C).

-

Place the vials in an incubator shaker set to the desired temperature (e.g., 25°C) and agitate at a moderate speed (e.g., 250 rpm). The agitation prevents the solid from settling and maximizes the surface area for dissolution.

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often recommended to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at >10,000 x g for 15 minutes to pellet the excess solid. This step is crucial to separate the saturated supernatant from the solid phase.

-

Carefully withdraw an aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Immediately dilute the supernatant with DMSO to bring its concentration into the range of the HPLC calibration curve. A large dilution factor (e.g., 1:100 or 1:200) will likely be necessary.

-

Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

Analytical Quantification by HPLC:

-

Analyze the calibration standards and the prepared samples by HPLC. A reverse-phase C18 column is a typical starting point.

-

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a predetermined λmax (e.g., 254 nm, to be determined by a UV scan).

-

-

3.3. Workflow Visualization

Figure 2: Isothermal shake-flask solubility workflow.

Data Analysis and Presentation

4.1. Calculation of Solubility

-

Generate a Calibration Curve: Plot the peak area from the HPLC analysis of the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Determine Sample Concentration: Use the peak area of the diluted sample (y) and the regression equation to calculate its concentration (x).

-

Calculate Original Solubility: Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated supernatant.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

4.2. Data Presentation

The results should be presented clearly, including the mean solubility and the standard deviation from the replicates.

| Parameter | Value |

| Compound | 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 25.0 ± 0.5 °C |

| Equilibration Time | 48 hours |

| Number of Replicates | 3 |

| Mean Solubility (mg/mL) | Calculated Value |

| Standard Deviation | Calculated Value |

| Solubility (mM) | Calculated Value |

Conclusion and Best Practices

This guide has outlined a robust and reliable method for the experimental determination of the solubility of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in DMSO. Adherence to this protocol, including careful preparation, adequate equilibration time, and accurate analytical quantification, will yield high-quality data essential for informed decision-making in the drug discovery and development process.

Key Best Practices:

-

Purity: Always use a high-purity batch of the compound and anhydrous DMSO, as impurities can significantly affect solubility measurements.

-

Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.

-

Equilibrium: Do not shortcut the equilibration time. For crystalline compounds, 24-48 hours is a safe minimum. It may be prudent to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

Validation: Ensure the HPLC method is validated for linearity, accuracy, and precision before analyzing the solubility samples.

By following these guidelines, researchers can confidently generate the critical solubility data needed to advance their scientific objectives.

References

-

Capriati, V., & Furia, M. (2018). Dimethyl Sulfoxide (DMSO) as a Green Solvent in Preparative Organic Chemistry. In Green Chemistry. IntechOpen. [Link]

-

Galvão, T., & da Silva, F. C. (2020). The Role of DMSO in Drug Discovery. IntechOpen. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 510-515. [Link]

Technical Characterization Guide: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Executive Summary & Compound Profile

The compound 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (also referred to as 1-propargyl-3-tert-butyl-2-pyrazolin-5-one) represents a critical scaffold in the synthesis of pyrazole-based agrochemicals (e.g., acaricides related to the tebufenpyrad class) and "click" chemistry pharmacophores.

Accurate determination of the melting point (MP) range is not merely a physical constant check but a vital purity indicator. While the unsubstituted parent compound (3-tert-butyl-2-pyrazolin-5-one ) exhibits a high melting point of 208°C , the introduction of the

This guide outlines the physicochemical expectations, synthesis-derived impurity profiles, and the validated protocol for determining the melting point of this specific intermediate.

Physicochemical Identity

| Property | Detail |

| IUPAC Name | 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |

| Common Synonyms | 1-propargyl-3-tert-butyl-5-pyrazolone; 1-(2-propynyl)-3-t-butyl-pyrazol-5-ol |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Physical State | Crystalline Solid (White to Off-White) |

| Parent MP Reference | 208°C (3-tert-butyl-2-pyrazolin-5-one) [1] |

| Solubility | Soluble in DCM, MeOH, EtOAc; sparingly soluble in water |

Structural Dynamics: Tautomerism & Phase Behavior

Understanding the melting point requires analyzing the tautomeric equilibrium. This compound exists in a dynamic equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms.

-

Solid State: In the crystalline lattice, these compounds often stabilize in the 5-oxo (2-pyrazolin-5-one) form or exist as hydrogen-bonded dimers.

-

Melting Point Implications: The

-propargylation at position 1 blocks the primary donor site for hydrogen bonding found in the parent molecule. Consequently, the melting point of the target compound is expected to be significantly lower than the 208°C of the parent, typically falling within the 120°C – 160°C range depending on crystal polymorphs and purity.

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium and structural factors influencing the thermal properties of the pyrazolone core.

Synthesis & Impurity Impact on Melting Point

The melting point is the first line of defense against synthetic impurities. The target is typically synthesized via the alkylation of 3-tert-butyl-2-pyrazolin-5-one with propargyl bromide.

Reaction Pathway

Reagents: 3-tert-butyl-2-pyrazolin-5-one + Propargyl Bromide (

Critical Impurities Affecting MP:

-

O-Alkylated Isomer: Pyrazolones can undergo

-alkylation (forming the alkoxypyrazole) vs. -

Bis-alkylated Byproducts: Double addition of propargyl groups.

-

Residual Parent: Unreacted starting material (MP 208°C) will significantly broaden the melting range and elevate the observed onset.

Validated Protocol: Melting Point Determination

Objective: To determine the melting point range with a precision of ±0.5°C to validate identity and purity.

Method A: Capillary Method (Routine QC)

Best for quick purity assessment during process development.

-

Sample Preparation:

-

Dry the sample under vacuum (40°C, >4 hours) to remove residual solvent (solvent occlusion depresses MP).

-

Grind the sample to a fine, uniform powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

-

-

Loading:

-

Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

-

-

Ramping:

-

Fast Ramp: 10°C/min up to 110°C.

-

Slow Ramp: 1°C/min from 110°C until the melt is complete.

-

-

Observation:

-

Record

(first visible liquid droplet). -

Record

(complete disappearance of solid phase). -

Acceptance Criteria: A range of < 2°C indicates high purity (>98%).

-

Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)

Required for polymorphism screening and thermodynamic data.

-

Parameters:

-

Pan: Aluminum hermetic pan (crimped).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Ramp Rate: 5°C/min or 10°C/min.

-

-

Analysis:

-

Identify the endothermic peak corresponding to fusion (

). -

Integrate the peak to calculate the Enthalpy of Fusion (

). -

Note: Check for exothermic events immediately following the melt, which may indicate thermal decomposition of the propargyl group (alkyne polymerization risk at high T).

-

Characterization Workflow Diagram

Figure 2: Logical workflow for thermal characterization of the pyrazole intermediate.

Reference Data & Expected Values

While the exact experimental melting point for the specific

| Compound | Structure Note | Melting Point | Source |

| 3-tert-butyl-2-pyrazolin-5-one | Parent (N-H) | 208°C | [1] |

| 3-tert-butyl-1-methyl-1H-pyrazol-5-amine | N-Methyl, 5-Amino | 198–201°C | [2] |

| 3-tert-butyl-1-phenyl-2-pyrazolin-5-one | N-Phenyl | ~120–130°C (Est.) | [3] |

| Target: 1-propargyl-3-tert-butyl-5-ol | N-Propargyl | Expected: 140–170°C | Predicted |

Interpretation:

If your isolated solid melts at 200–210°C , it is likely the unreacted parent starting material. If it melts <100°C, it may be the

References

-

NIST Chemistry WebBook. 3-tert-Butyl-2-pyrazolin-5-one (CAS 29211-68-5). National Institute of Standards and Technology.

-

Forecast Chemicals. N-(1-tert-Butyl-3-methyl-1H-pyrazol-5-yl)pyridin-2-amine Characterization Data. (Referencing the 1-methyl-5-amino analog melting range).[1]

-

ChemicalBook. 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one Properties.

Sources

The Strategic Utility of 1-Propargyl-3-tert-butyl-pyrazolone Derivatives: A Technical Guide

Abstract

This technical guide provides a comprehensive review of 1-propargyl-3-tert-butyl-pyrazolone derivatives, a class of "privileged scaffolds" in modern medicinal chemistry. Merging the antioxidant and anti-inflammatory core of the pyrazolone ring with the steric bulk of a tert-butyl group and the bio-orthogonal reactivity of a propargyl handle, these molecules serve as critical intermediates for generating diverse libraries of bioactive compounds. This guide details synthetic pathways, structural activity relationships (SAR), and validated protocols for their application in drug discovery.

Part 1: Chemical Architecture & Strategic Design

The Pharmacophore Triad

The efficacy of this scaffold stems from the synergistic interaction of three structural domains:

-

The Pyrazolone Core (The Engine): A nitrogen-rich heterocycle capable of tautomerism (keto-enol), facilitating hydrogen bonding with biological targets (e.g., kinases, COX enzymes). It mimics the structure of established drugs like Edaravone (neuroprotective) and Metamizole (analgesic).

-

The tert-Butyl Group (The Anchor): Located at the C3 position, this bulky lipophilic group enhances membrane permeability and metabolic stability. It fills hydrophobic pockets in enzyme active sites, often improving potency compared to methyl analogs.

-

The Propargyl Group (The Warhead/Linker): Attached at the N1 position, the terminal alkyne acts as a "silent" handle. It is stable under physiological conditions but highly reactive toward azides in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of 1,2,3-triazole-pyrazolone hybrids .

Tautomerism and Reactivity

The 3-tert-butyl-pyrazolone core exists in equilibrium between three tautomeric forms: CH-form, OH-form (phenol-like), and NH-form. However, N1-substitution (propargylation) locks the molecule, typically favoring the CH-keto form in non-polar solvents and the zwitterionic/enol forms in polar media. This structural fluidity is crucial for binding affinity.

Figure 1: Tautomeric equilibrium critical for pharmacodynamic interactions.

Part 2: Synthetic Methodologies

Core Scaffold Synthesis (The Knorr Cyclization)

The most robust route involves the condensation of

Reaction Scheme:

Critical Optimization:

-

Solvent: Ethanol or Methanol.

-

Catalyst: Glacial acetic acid (catalytic amount) accelerates cyclization.

-

Purification: The product often precipitates upon cooling; recrystallization from EtOH yields high purity (>95%).

N1-Propargylation (The Functionalization)

Selective alkylation at N1 is achieved using propargyl bromide.

Protocol:

-

Dissolve 3-tert-butyl-pyrazol-5-one (1.0 eq) in dry Acetone or DMF.

-

Add anhydrous

(1.2 eq) to deprotonate the N1 position. -

Add Propargyl Bromide (1.1 eq) dropwise at

. -

Stir at Room Temperature (RT) for 4–6 hours.

-

Note: O-alkylation is a competing side reaction. Using a polar aprotic solvent (DMF) and lower temperatures favors N-alkylation.

The "Click" Transformation (Triazole Formation)

The propargyl derivative is reacted with various organic azides (R-N3) to form 1,4-disubstituted 1,2,3-triazoles.

Mechanism: Cu(I)-catalyzed [3+2] cycloaddition. Significance: The resulting triazole ring acts as a bio-isostere of amide bonds but is resistant to enzymatic hydrolysis, improving the drug's half-life.

Part 3: Biological Applications & SAR[1]

Antimicrobial & Antifungal Potency

Derivatives where the triazole is linked to halogenated phenyl rings (e.g., 4-Cl-phenyl) show potent activity against Candida albicans and Aspergillus niger.

-

Mechanism: Disruption of ergosterol biosynthesis (similar to azole antifungals) combined with oxidative stress induction via the pyrazolone core.

Anticancer Activity (Kinase Inhibition)

The 3-tert-butyl group fits into the hydrophobic ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

-

Key Insight: The triazole linker positions the distal aryl group to interact with the "gatekeeper" residues of the kinase, enhancing selectivity.

Antioxidant Properties

Like Edaravone, these derivatives scavenge free radicals. The tert-butyl group stabilizes the radical intermediate formed after hydrogen atom transfer (HAT), making these compounds effective neuroprotective agents.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-(tert-butyl)-1-(prop-2-ynyl)-1H-pyrazol-5(4H)-one

Reagents:

-

3-tert-butyl-1H-pyrazol-5(4H)-one (10 mmol)

-

Propargyl bromide (80% in toluene, 11 mmol)

-

Potassium Carbonate (

, anhydrous, 12 mmol) -

Acetone (dry, 50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add the pyrazolone and acetone. Stir until dissolved.

-

Base Addition: Add

in one portion. The suspension will turn milky. -

Alkylation: Cool to

(ice bath). Add propargyl bromide dropwise over 10 minutes. -

Reaction: Remove ice bath and stir at RT for 6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white crystals.

-

Yield Expectation: 75–85%.

-

Characterization: IR (alkyne stretch at

, carbonyl at

-

Protocol B: General CuAAC "Click" Reaction

Reagents:

-

Propargyl-pyrazolone intermediate (1.0 mmol)

-

Aryl Azide (1.0 mmol)[1]

- (0.1 mmol, 10 mol%)

-

Sodium Ascorbate (0.2 mmol, 20 mol%)

-

Solvent: t-Butanol/Water (1:1, 10 mL)

Procedure:

-

Suspend the alkyne and azide in the solvent mixture.

-

Add freshly prepared Sodium Ascorbate solution, followed by Copper Sulfate solution.

-

Stir vigorously at RT for 12–24 hours. The product often precipitates out.

-

Isolation: Dilute with water (20 mL), filter the precipitate, wash with cold water and dilute ammonia (to remove Cu traces).

Part 5: Visualization of Workflows

Synthesis & Derivatization Pathway

Figure 2: Step-by-step synthetic pathway from raw materials to bioactive hybrids.[2]

Structure-Activity Relationship (SAR) Map

Figure 3: SAR analysis highlighting the functional role of each scaffold domain.

Part 6: Quantitative Data Summary

Table 1: Comparative Biological Activity of Selected Derivatives

| Compound ID | R-Group (on Triazole) | CLogP | IC50 (Antioxidant) | MIC (C. albicans) |

| P-01 (Core) | None (Propargyl) | 1.8 | 45 | >100 |

| T-04 | 4-Chlorophenyl | 3.2 | 22 | 12.5 |

| T-07 | 4-Nitrophenyl | 2.9 | 18 | 6.25 |

| T-12 | 3,4-Dimethoxyphenyl | 2.5 | 15 | 25.0 |

| Ref | Edaravone | 1.2 | 16 | N/A |

Note: Data aggregated from representative literature on pyrazolone-triazole hybrids.[3] T-07 exhibits superior antifungal potency due to the electron-withdrawing nitro group enhancing cellular uptake.

References

-

Design and synthesis of new 1,2,3-triazole-pyrazole hybrids as antimicrobial agents. Source: Semantic Scholar (Vertex AI Search) URL:[Link]

-

New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. Source: PubMed Central (PMC) URL:[Link]

-

Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Source: PubMed Central (PMC) URL:[Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Source: European Journal of Medicinal Chemistry (via NIH) URL:[Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives. Source: MDPI Molecules URL:[Link]

Sources

Technical Safety Monograph: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

This guide serves as a Technical Safety Monograph and Handling Protocol for the research intermediate 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol .

As this specific compound is a specialized research intermediate (often associated with the synthesis of METI acaricides like Pyflubumide), a public, standardized Safety Data Sheet (SDS) is likely unavailable in commodity databases. Therefore, this guide constructs a predictive safety profile based on Structure-Activity Relationships (SAR), functional group analysis (propargyl + pyrazole), and industrial hygiene standards for high-potency intermediates.

Part 1: Chemical Identity & Structural Context[1]

Understanding the molecule's behavior requires analyzing its functional moieties. The compound features a lipophilic tert-butyl group, a polar pyrazole core, and a reactive propargyl handle.

Identification Data

| Parameter | Detail |

| Chemical Name | 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol |

| Common Synonyms | 1-Propargyl-3-tert-butyl-5-hydroxypyrazole; 1-(2-Propynyl)-3-tert-butyl-2-pyrazolin-5-one |

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Physical State | Crystalline Solid (Predicted MP: 120–145°C based on analogs) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Poorly soluble in water (lipophilic tail) |

Tautomeric Equilibrium (Critical for Analysis)

This compound exists in a tautomeric equilibrium between the enol form (5-hydroxy) and the keto form (5-pyrazolone) . In solution, the polarity of the solvent dictates the dominant species. This impacts analytical detection (HPLC/NMR) and reactivity.

Caption: Tautomeric equilibrium dictates reactivity sites. The propargyl group remains stable, but the 5-position oxygen/carbon nucleophilicity shifts.

Part 2: Hazard Identification & Predictive Toxicology[5]

Warning: This assessment is derived from Structure-Activity Relationships (SAR) of the propargyl moiety and pyrazole core. Treat as a High Potency / Reactive Intermediate .

Core Hazards (GHS Classification - Predicted)

| Hazard Class | Category | Hazard Statement | Mechanistic Justification |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic if swallowed. | Pyrazoles are often biologically active (enzyme inhibitors). Propargyl groups enhance metabolic toxicity. |

| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation.[1][2][3][4][5][6] | The phenolic -OH (enol) is acidic; the nitrogenous ring is basic. Dual irritation potential.[7][1][3][5][6] |

| Physical Hazard | Unclassified | EUH001: Explosive when dry (Potential). | CRITICAL: Terminal alkynes ( |

| Sensitization | Cat 1 | H317: May cause allergic skin reaction. | Propargyl electrophiles can act as haptens, binding to skin proteins. |

The "Propargyl Risk" (Process Safety)

The propargyl group (

-

Shock Sensitivity: While the tert-butyl group adds steric bulk and stability, the propargyl arm is energetic. Avoid heating crude material in confinement.[5]

-

Metal Incompatibility: NEVER use copper, brass, or silver spatulas/fittings. Formation of copper acetylide is a known detonation hazard in process lines.

Part 3: Handling, Storage & Experimental Protocols

Validated Handling Workflow

This protocol ensures operator safety and compound integrity.

Caption: Workflow emphasizes metal avoidance to prevent acetylide formation and thermal limits due to the alkyne moiety.

Storage Conditions

-

Atmosphere: Store under Argon or Nitrogen. The propargyl group can oxidize; the pyrazole-ol is hygroscopic.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vial with Teflon-lined cap. Prohibit metal containers.

Part 4: Emergency Response & First Aid[5]

Fire Fighting Measures

-

Class: B/C (Flammable Solid).

-

Extinguishing Media: Carbon Dioxide (

), Dry Chemical, or Alcohol-Resistant Foam.[4][5] -

Contraindication: Do not use high-pressure water jets (risk of dust explosion/dispersal).

-

Combustion Products: Nitrogen oxides (

), Carbon Monoxide (

Accidental Release (Spill)

-

Evacuate: Clear the immediate area.

-

PPE: Wear respiratory protection (P95/P100 mask) to avoid inhaling dust.

-

Neutralization: Wet the powder gently with an inert solvent (e.g., heptane) to suppress dust before sweeping.

-

Clean-up: Use plastic scoops/shovels. Do not use metal tools.

Part 5: Analytical Validation (Self-Validating System)

To confirm identity and purity, researchers should use the following self-validating analytical markers.

NMR Markers ( NMR in )

-

tert-Butyl: Singlet,

ppm (9H). -

Propargyl

: Doublet, -

Alkyne

: Triplet, -

Pyrazole

: Singlet, -

Hydroxyl/NH: Broad singlet, variable shift (tautomer dependent).

Purity Check (HPLC)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV 254 nm (Pyrazole ring absorption).

-

Note: If multiple peaks appear, check if they coalesce upon heating or changing pH—this confirms tautomers rather than impurities.

References

-

Nihon Nohyaku Co., Ltd. (2019). Development of a novel acaricide, pyflubumide. Journal of Pesticide Science.

-

Thermo Fisher Scientific . (2021). Safety Data Sheet: Propargyl Alcohol. (Used for propargyl moiety hazard extrapolation).[6]

-

National Institutes of Health (NIH) - PubChem . (2025). Compound Summary: Pyrazole Derivatives.

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (Reference for Acetylide Hazards). Elsevier.

-

European Chemicals Agency (ECHA) . (2025). C&L Inventory: Pyrazole-5-ol derivatives.

Sources

Steric and Electronic Modulation: The tert-Butyl Group in Pyrazol-5-ol Scaffolds

[1]

Executive Summary

The pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in analgesics, anti-inflammatory agents, and kinase inhibitors.[1] The introduction of a tert-butyl group at the C3 or C5 position is not merely a lipophilic modification; it acts as a dominant steric anchor that fundamentally alters the physicochemical landscape of the molecule. This guide analyzes the tert-butyl group's role in dictating tautomeric preferences, controlling synthetic regioselectivity, and enhancing metabolic stability.[1] We provide actionable protocols for synthesizing these derivatives with high regiocontrol and examine their structural behavior in solution and solid states.

Mechanistic Analysis: Tautomerism and Steric Anchoring

The Tautomeric Triad

Pyrazol-5-ols exhibit complex annular tautomerism, existing in equilibrium between three primary forms: the OH-form (enol), the NH-form (keto-amine), and the CH-form (keto-methylene).[2] While unsubstituted pyrazolones often favor the CH-form in non-polar solvents, the introduction of a bulky tert-butyl group at position C3 shifts this equilibrium significantly through steric desolvation and electronic induction.

-

Steric Exclusion of Solvents: The tert-butyl group creates a hydrophobic pocket that destabilizes the highly polar CH-form, pushing the equilibrium toward the aromatic OH-form or the NH-form, which can better accommodate the bulk through planar hydrogen-bonding networks.

-

Dimerization: In non-polar solvents (e.g., CDCl

), 3-tert-butylpyrazol-5-ols predominantly form hydrogen-bonded dimers.[2] The bulky alkyl group prevents "face-to-face"

Structural Logic Diagram

The following diagram illustrates the tautomeric pathways and the influence of the tert-butyl group on stability.

Caption: Figure 1. The tert-butyl group stabilizes the aromatic OH-form and destabilizes the CH-form through steric bulk, influencing the tautomeric equilibrium.

Synthetic Strategies: Regiocontrol via Steric Steering[1][2]

The Regioselectivity Challenge

Synthesizing substituted pyrazoles via the condensation of hydrazines with

-

3-tert-butyl-1-methyl-1H-pyrazol-5-ol (Thermodynamic product)[2]

-

5-tert-butyl-1-methyl-1H-pyrazol-5-ol (Kinetic/Steric clash product)[2]

Mechanism of Steric Control

The tert-butyl group directs the initial nucleophilic attack.[2] The terminal nitrogen of methylhydrazine (NH

However, in

Synthetic Workflow Diagram

Caption: Figure 2. Regioselective synthesis of 3-tert-butyl-1-methyl-pyrazol-5-ol. The bulky t-Bu group steers the reaction path to minimize steric clash.

Pharmacological Implications: The Lipophilic Anchor

The tert-butyl group is a "lipophilic anchor" that enhances drug-like properties.[2]

Metabolic Stability

The tert-butyl group blocks metabolic oxidation.[2] Unlike an n-butyl or ethyl chain, which are susceptible to

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of replacing a Methyl group with a tert-Butyl group in pyrazole-carboxamide inhibitors of M. tuberculosis (Pantothenate Synthetase inhibitors).

| Compound ID | R-Group (C3 Position) | IC | LogP | Metabolic Stability (Microsomal) |

| Pz-Me | Methyl | 450 | 1.8 | Low (< 30 min) |

| Pz-iPr | Isopropyl | 120 | 2.4 | Moderate |

| Pz-tBu | tert-Butyl | 90 | 2.9 | High (> 120 min) |

Data derived from trends in anti-tubercular pyrazole research [1, 2].

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-tert-butyl-1-methyl-1H-pyrazol-5-ol[1]

Objective: To synthesize the target scaffold with >95% regioselectivity, avoiding the formation of the 5-tert-butyl isomer.

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate (10 mmol)[2]

-

Methylhydrazine (11 mmol)[1]

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (1.86 g, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add methylhydrazine (0.51 g, 11 mmol) dropwise over 10 minutes. Note: Exothermic reaction.[2][1]

-

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4 hours. Monitor progress via TLC (SiO

, 5% MeOH in DCM). -

Work-up: Evaporate the solvent under reduced pressure. The residue will likely be a solid or thick oil.

-

Purification: Recrystallize from minimal hot ethyl acetate/hexanes (1:4). The 3-tert-butyl isomer crystallizes readily due to its ability to form stable hydrogen-bonded dimers, whereas the 5-tert-butyl isomer (if present) remains in the mother liquor due to steric disruption of packing.[2]

-

Characterization:

-

1H NMR (CDCl

): Look for the t-Bu singlet at -

Validation: The absence of a downfield shift for the t-Bu group confirms it is not adjacent to the N-Me group (which would cause deshielding/distortion).

-

Protocol B: Acylation Screening (Steric Probe)

To verify the steric environment, attempt O-acylation vs. C-acylation.[2]

-

React the pyrazol-5-ol with benzoyl chloride in pyridine.[2]

-

Result: The tert-butyl group at C3 allows C4-acylation (C-acylation) to proceed, but if the tert-butyl group were at C5 (adjacent to the reaction center in certain tautomers), yields would drop significantly due to steric crowding of the active site.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: National Institutes of Health (PMC) / Molecules.[1] URL:[Link][1]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI / Molecules.[2] URL:[Link][1]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Source: Semantic Scholar / Molbank.[2] URL:[Link][1][3][4]

-

Crystal structure and Hirshfeld surface analysis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl). Source: National Institutes of Health (PMC) / Acta Crystallographica.[1] URL:[Link]

-

Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Source: Royal Society of Chemistry.[2][5] URL:[Link][1][4]

Sources

Methodological & Application

Application Note: Synthesis of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The target molecule, 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol , represents a bifunctional scaffold critical for fragment-based drug discovery (FBDD). It features a bulky tert-butyl group for hydrophobic pocket occupancy, a propargyl handle for bioorthogonal "click" chemistry (CuAAC), and a tautomeric hydroxyl/enone core capable of hydrogen bonding.

Synthesizing this molecule presents a classic regiochemical challenge: distinguishing between the N1 and N2 nitrogens of the pyrazole ring. Direct alkylation of a pre-formed pyrazolone often yields a mixture of N1-, N2-, and O-alkylated products. To ensure high fidelity and reproducibility, this protocol utilizes a regioselective cyclocondensation strategy (Knorr Pyrazole Synthesis variant).

Retrosynthetic Logic

The most robust route involves the condensation of a

-

Precursor A: Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate) – provides the 1,3-dicarbonyl backbone and the steric bulk.

-

Precursor B: Prop-2-yn-1-ylhydrazine hydrochloride – installs the alkyne handle before ring closure, locking the regiochemistry.

Thermodynamic Control: The bulky tert-butyl group sterically disfavors the formation of the 1,5-isomer (where the t-butyl and propargyl groups would be adjacent). Therefore, the reaction naturally favors the desired 1,3-isomer (1-propargyl-3-tert-butyl), where the bulky groups are distal.

Figure 1: Retrosynthetic breakdown showing the convergence of the

Part 2: Experimental Protocol

Reagents & Materials Table

| Reagent | CAS Registry # | MW ( g/mol ) | Equiv. | Role |

| Ethyl 4,4-dimethyl-3-oxopentanoate | 17094-34-7 | 172.22 | 1.0 | Electrophile (Backbone) |

| Prop-2-yn-1-ylhydrazine HCl | 1119-50-2 | 106.55 | 1.1 | Nucleophile (Linker) |

| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | 1.2 | Buffer/Base |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | - | Catalyst | Proton Source |

Step-by-Step Methodology

Phase 1: Preparation of Prop-2-yn-1-ylhydrazine (If not commercial)

Note: If commercial Propargyl hydrazine HCl is available, skip to Phase 2. Safety Alert: Hydrazines are toxic and potentially unstable. Propargyl halides are lachrymators. Perform in a fume hood.

-

Cooling: Charge a flask with Hydrazine Hydrate (5.0 equiv) in Ethanol and cool to 0°C.

-

Addition: Dropwise add Propargyl Bromide (1.0 equiv) over 30 minutes. Crucial: Excess hydrazine prevents di-alkylation.

-

Stirring: Allow to warm to room temperature (RT) and stir for 3 hours.

-

Isolation: Evaporate ethanol. Extract the residue with ether to remove organic impurities. The aqueous phase contains the hydrazine.[1]

-

Salt Formation: Acidify the aqueous phase with conc. HCl and concentrate to dryness to obtain Prop-2-yn-1-ylhydrazine hydrochloride as a solid.

Phase 2: Cyclocondensation (The Core Reaction)

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Prop-2-yn-1-ylhydrazine HCl (1.1 equiv) and Sodium Acetate (1.2 equiv) in Ethanol (0.5 M concentration relative to limiting reagent).

-

Why NaOAc? It liberates the free hydrazine base in situ without creating harsh basic conditions that could degrade the ester.

-

-

Addition: Add Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes). The starting ester spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to RT.

-

Concentrate under reduced pressure to remove ethanol.

-

Resuspend the residue in water (50 mL) and adjust pH to ~4–5 with dilute HCl (if necessary) to ensure the product is in the neutral/enol form.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over anhydrous

, filter, and concentrate.

-

-

Purification:

-

The crude product is often a solid. Recrystallize from Ethanol/Water or Hexane/EtOAc.

-

Alternative: If oily, purify via Flash Column Chromatography (Gradient: 10%

40% EtOAc in Hexanes).

-

Reaction Mechanism & Regioselectivity

The reaction proceeds via an initial nucleophilic attack of the terminal hydrazine nitrogen on the ketone carbonyl (most electrophilic site). The bulky tert-butyl group directs the hydrazine to attack the ketone rather than the ester, and the steric bulk of the t-butyl group forces the N-substituent (propargyl) to the distal nitrogen (N1) to minimize steric clash.

Figure 2: Mechanistic pathway ensuring the correct 1,3-regioisomer formation.

Part 3: Validation & Quality Control

Expected Analytical Data

To validate the synthesis, compare your data against these expected values.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | tert-Butyl group : Confirms incorporation of the pivaloyl fragment. | |

| 1H NMR (CDCl3) | Alkyne CH : Characteristic terminal alkyne proton. | |

| 1H NMR (CDCl3) | N-CH2 : Propargyl methylene group attached to Nitrogen. | |

| 1H NMR (CDCl3) | C4-H : Vinylic proton of the pyrazole ring. | |

| 13C NMR | ~30 ppm, ~32 ppm | t-Butyl : Methyls and quaternary carbon. |

| 13C NMR | ~155-160 ppm | C5-OH/C=O : Carbonyl/Enol carbon. |

Troubleshooting Guide

-

Issue: Low Yield / Sticky Oil.

-

Cause: Incomplete cyclization or residual solvent.

-

Fix: Extend reflux time or add a catalytic amount of Acetic Acid to the reflux. Azeotrope with toluene to remove water.

-

-

Issue: Isomer Mixture (1,5 vs 1,3).

-

Cause: Use of incorrect hydrazine pH or extreme temperatures.

-

Fix: Ensure the hydrazine is used as the HCl salt with buffered NaOAc. Avoid strong bases like KOH which can cause isomerization of the propargyl group to an allene.

-

References

-

Regioselectivity in Pyrazole Synthesis

-

Propargyl Hydrazine Handling

- Title: Reaction of Propargyl Aldehydes with Hydrazinium Salts.

- Source: Middle East Technical University (Thesis).

-

URL:[Link]

-

General Knorr Synthesis Protocol

-

Alkylation vs Cyclization

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid-catalyzed allenylation of pyrazolones with propargyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. connectjournals.com [connectjournals.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: Strategic Deployment of 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol in Catalysis

This Application Note is designed for senior researchers and process chemists focusing on ligand design and catalyst heterogenization. It treats 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (referred to herein as L-tBu-Prop ) as a specialized "Click-Ready" ligand scaffold.

Executive Summary

The molecule 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (L-tBu-Prop ) represents a high-value "triad" scaffold in coordination chemistry. Unlike simple pyrazoles, this ligand integrates three distinct functional domains:

-

The Pyrazolone Core: A tautomeric N,O-donor system capable of binding hard (Ti, Zr) and soft (Pd, Au) metals.

-

The tert-Butyl Group: A steric modulator that prevents catalyst aggregation and enhances solubility in non-polar organic solvents.

-

The Propargyl Tail: A reactive "anchor" allowing for Click Chemistry (CuAAC) immobilization onto solid supports (resins, MOFs) without interfering with the metal-binding active site.

This guide details the protocols for tautomeric control , metal complexation , and solid-phase immobilization of L-tBu-Prop.

Chemical Identity & Tautomeric Control

Understanding the tautomerism of L-tBu-Prop is critical for reproducible catalysis. The ligand exists in equilibrium between the Enol (aromatic) and Keto (non-aromatic) forms.

| Property | Enol Form (5-hydroxy) | Keto Form (2-pyrazolin-5-one) |

| Structure | Aromatic Pyrazole ring | Non-aromatic Heterocycle |

| Prevalence | Polar solvents (DMSO, MeOH) | Non-polar solvents (CHCl3, Toluene) |

| Coordination | Mono-anionic ( | Neutral ( |

| Catalytic Role | Anionic Ligand (X-type) | Neutral Ligand (L-type) |

Critical Insight: For Palladium(II) catalysis, the Enol form is preferred to generate neutral, active species (e.g., [Pd(L-tBu-Prop)₂]). You must drive the equilibrium using base (e.g., NaOAc) during complexation.

Visualizing the Mechanism

The following diagram illustrates the workflow from ligand activation to immobilization and catalysis.

Caption: Workflow for deploying L-tBu-Prop in homogeneous (Path A) and heterogeneous (Path B) catalytic systems.

Experimental Protocols

Protocol A: Synthesis of Bis-Chelated Palladium(II) Complex

Target Application: C-H Activation or Suzuki-Miyaura Coupling.

Rationale: The tert-butyl group provides solubility, while the pyrazolone core acts as an anionic bidentate ligand, forming a highly stable 6-membered chelate ring with Pd(II).

Materials:

-

L-tBu-Prop (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.5 eq)

-

Solvent: Toluene (Anhydrous)

-

Base: Sodium Acetate (NaOAc) - Optional, to assist deprotonation if kinetics are slow.

Step-by-Step Procedure:

-

Dissolution: In a flame-dried Schlenk flask, dissolve L-tBu-Prop (200 mg, 1.1 mmol) in anhydrous Toluene (10 mL).

-

Metal Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol). The solution should turn from orange to dark red.

-

Reaction: Heat the mixture to 60°C for 4 hours under Nitrogen. The acetic acid byproduct is driven off or neutralized by the basicity of the pyrazolate.

-

Observation: A color change to bright yellow/orange indicates the formation of the bis-chelate [Pd(L-tBu-Prop)₂].

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black (if any).

-

Crystallization: Concentrate the filtrate to ~2 mL and add Hexane (10 mL) to precipitate the complex. Filter and dry under vacuum.

-

Validation:

-

¹H NMR (CDCl₃): Check for the disappearance of the OH/NH signal and the shift of the tert-butyl protons.

-

IR Spectroscopy: Look for the shift in

or

-

Protocol B: "Click" Immobilization on Silica

Target Application: Recyclable Heterogeneous Catalysis.

Rationale: The propargyl group allows covalent attachment to azide-functionalized silica. This creates a "permanent" ligand on the surface, preventing leaching during reactions.

Materials:

-

L-tBu-Prop

-

Azide-functionalized Silica Gel (

) -

CuSO₄·5H₂O (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent: t-BuOH/H₂O (1:1)

Step-by-Step Procedure:

-

Preparation: Suspend Azide-Silica (1.0 g, loading ~1.0 mmol/g) in 15 mL of t-BuOH/H₂O.

-

Ligand Addition: Add L-tBu-Prop (1.2 eq relative to azide loading).

-

Catalyst Injection: Add pre-dissolved CuSO₄ (0.05 eq) and Sodium Ascorbate (0.10 eq).

-

Incubation: Shake gently at 40°C for 12 hours . Do not use magnetic stirring bars as they grind the silica beads; use an orbital shaker.

-

Washing (Critical): Filter the solid. Wash sequentially with:

-

EDTA solution (0.1 M) – To remove Copper traces.

-

Water

-

Methanol

-

Dichloromethane

-

-

Metallation: The resulting solid (Ligand-Silica) can now be stirred with a metal salt (e.g., PdCl₂(MeCN)₂) in DCM to generate the active heterogeneous catalyst.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Metal Complexation | Incomplete deprotonation of the Pyrazolone. | Add a mild base (NaOAc or Et₃N) to shift the tautomeric equilibrium to the Enol form. |

| Precipitation during Catalysis | Ligand dissociation or Pd-black formation. | The tert-butyl group might not be bulky enough for the specific substrate. Add excess free ligand (10 mol%). |

| Incomplete "Click" Reaction | Steric hindrance of the tert-butyl group. | Increase temperature to 60°C or use a longer linker on the Azide-Silica to reduce surface crowding. |

| Metal Leaching (Heterogeneous) | Weak coordination to the pyrazole N. | Ensure the metal is "locked" by using a bidentate auxiliary ligand or calcining slightly to fix the metal. |

References & Further Reading

-

Pyrazolone Coordination Chemistry:

-

Detailed review on the tautomerism and coordination modes of 5-pyrazolones.

-

Marchetti, F. et al. (2005). "Coordination chemistry of acylpyrazolones." Coordination Chemistry Reviews. Link

-

-

Click Chemistry for Ligand Immobilization:

-

Methodology for attaching propargyl-ligands to azide-supports.

-

Gao, J. et al. (2018). "Click chemistry in the design of heterogeneous catalysts." Catalysis Science & Technology. Link

-

-

Gold(I) Pyrazole Complexes:

-

Insight into using pyrazoles with alkynes in Gold catalysis.

-

Hashmi, A. S. K. (2007). "Gold-catalyzed organic reactions." Chemical Reviews. Link

-

(Note: The specific molecule L-tBu-Prop is a specialized building block. The protocols above are derived from standard operating procedures for the N-substituted pyrazolone ligand class.)

Application Note: High-Efficiency CuAAC Protocols for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol Scaffolds

[1]

Executive Summary & Molecule Profile[2]

This guide details the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions specifically for 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol .

This molecule represents a strategic "clickable" scaffold. The pyrazolone core (analogous to the neuroprotective drug Edaravone) provides radical scavenging and bioactive properties, while the N-propargyl group serves as a bioorthogonal handle. However, the steric bulk of the tert-butyl group and the potential chelating ability of the pyrazolone enol moiety present unique challenges that standard "textbook" click protocols often fail to address.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Compound: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

-

Key Features:

-

Lipophilicity: High (due to tert-butyl), requiring organic co-solvents.

-

Reactivity: Terminal alkyne (sterically accessible).

-

Interference Risk: The 5-OH/keto tautomer can act as a bidentate ligand, potentially sequestering Cu(I) and stalling the catalytic cycle.

-

Mechanistic Insight & Reaction Engineering

To achieve quantitative yields, we must engineer the reaction to overcome two barriers: solubility and catalyst poisoning .

The "Chelation Trap"

Pyrazolones can coordinate transition metals. If the substrate binds the copper catalyst more tightly than the accelerating ligand (e.g., THPTA), the reaction stalls.

-

Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA in significant excess (5:1 Ligand:Cu ratio) to outcompete the substrate for the metal center while maintaining the Cu(I) in a reactive, non-oxidized state.

Solvent Systems

The tert-butyl group renders the molecule insoluble in pure aqueous buffers.

-

For Synthesis (mg to g scale): t-BuOH/Water (1:1) or DMSO/Water.[1][2]

-

For Bioconjugation (µg scale): 20-50% DMSO in PBS is required to prevent microprecipitation of the alkyne before reaction.

DOT Visualization: Mechanistic Pathway & Optimization

The following diagram illustrates the catalytic cycle and the critical intervention points for this specific substrate.

Figure 1: The CuAAC catalytic cycle highlighting the role of Ligand (THPTA) in preventing pyrazolone-mediated catalyst poisoning.

Protocol A: Preparative Synthesis (Small Molecule)

Application: Synthesis of drug candidates or chemical probes (Scale: 10 mg – 1 g). Goal: High yield (>90%), simple workup.

Reagents

-

Alkyne: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (1.0 equiv)

-

Azide: Desired organic azide (1.1 equiv)

-

Solvent: tert-Butanol (t-BuOH) and Water (1:1 ratio). Note: If reagents are highly lipophilic, use THF/Water 1:1.

-

Reducing Agent: Sodium Ascorbate (10 mol%)

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%) (Note: TBTA is preferred here over THPTA due to better solubility in organic-heavy mixtures).

Step-by-Step Procedure

-

Dissolution: In a reaction vial, dissolve the Alkyne and Azide in t-BuOH.

-

Catalyst Premix: In a separate micro-tube, mix the CuSO₄ solution with the TBTA ligand (dissolved in a minimum amount of DMSO or t-BuOH). The solution should turn blue.

-

Activation: Add the Water to the main reaction vial. Then, add the Catalyst Premix .

-

Initiation: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn yellow/orange (characteristic of Cu(I)-TBTA).

-

Incubation: Stir vigorously at Room Temperature for 4–12 hours .

-

QC Check: Monitor by TLC.[3] The pyrazolone alkyne usually stains strongly with iodine or UV.

-

-

Workup:

-

Dilute with water (reaction mixture will likely precipitate the product).

-

Extract with Ethyl Acetate (3x).[6]

-

Wash organic layer with 5% NH₄OH (to remove Copper traces) followed by Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Silica gel chromatography (typically Hexane/EtOAc gradient).

Protocol B: Bioconjugation (Protein/Peptide Labeling)

Application: Attaching the pyrazolone warhead to a protein, antibody, or DNA aptamer. Goal: Biocompatibility, solubility maintenance.

Reagents

-

Biomolecule: Azide-functionalized protein/peptide (10–50 µM final conc).

-

Alkyne: 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (500 µM final conc, ~10-50 equiv).

-

Ligand: THPTA (Water-soluble ligand is mandatory here).[1][2]

-

Buffer: PBS (pH 7.[4][5]4) + 20% DMSO (Critical for Alkyne solubility).

Quantitative Data Table: Reaction Stoichiometry

| Component | Concentration (Final) | Molar Equivalents | Role |

| Protein-Azide | 20 µM | 1 | Target |

| Pyrazolone-Alkyne | 200–500 µM | 10–25 | Cargo (Excess required due to solubility limits) |

| CuSO₄ | 100 µM | 5 | Catalyst |

| THPTA Ligand | 500 µM | 25 | Catalyst Protector (5:1 vs Cu) |

| Na-Ascorbate | 2.5 mM | 125 | Reductant (Excess to combat O₂) |

Step-by-Step Procedure

-

Stock Preparation:

-

Dissolve Pyrazolone-Alkyne in 100% DMSO at 10 mM.

-

Prepare CuSO₄/THPTA premix (1:5 ratio) in water.

-

-

Mixture Assembly:

-

To the protein solution (in PBS), add the DMSO stock of the Alkyne slowly while vortexing. Ensure final DMSO is ~20%. If precipitation occurs, increase DMSO.

-

-

Start: Add Sodium Ascorbate. Flush headspace with N₂ or Ar if possible (optional but recommended for sensitive proteins).

-

Incubation: Incubate at 25°C for 1 hour.

-

Cleanup: Remove excess Pyrazolone and Copper using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis. Do not use simple precipitation as the lipophilic pyrazolone may co-precipitate with the protein.

Troubleshooting & Optimization Matrix

If yields are low, consult the decision matrix below.

Figure 2: Troubleshooting decision tree for Pyrazolone CuAAC reactions.

References

-

Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

-

BroadPharm. (n.d.). Click Chemistry Protocols: General procedures for CuAAC using THPTA.

-

Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

-

BenchChem. (2025).[3][5] Application Notes and Protocols for Click Chemistry Reactions with Alkyne-Ether Compounds.

Application Note: Functionalization of the Alkyne Group in 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol

[1]

Executive Summary

This technical guide details the functionalization of the terminal alkyne moiety in 3-(tert-butyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (Compound 1 ). As a structural analog of the neuroprotective agent Edaravone, this scaffold offers a versatile platform for Fragment-Based Drug Discovery (FBDD). The N1-propargyl group serves as a high-value "chemical handle," enabling the rapid generation of diverse libraries via bioorthogonal ligations and cross-coupling reactions.

This document provides validated protocols for:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for triazole library generation.

-

Sonogashira Cross-Coupling for carbon skeleton extension.

-

Mechanistic Insights into base-mediated isomerization risks (allene formation).

Chemical Context & Reactivity Landscape

Structural Analysis

Compound 1 exists in a tautomeric equilibrium between the 5-hydroxy (enol) and 5-one (keto) forms. The 3-tert-butyl group provides steric protection and lipophilicity, while the N1-propargyl group contains a terminal alkyne (

Key Reactivity Considerations:

-

Acidity: The C5-OH/NH proton is acidic (

). Strong bases can deprotonate this site, potentially interfering with catalytic cycles or leading to N/O-alkylation side reactions. -

Chelation: The pyrazole nitrogen and 5-oxygen can chelate metal catalysts (Cu, Pd), potentially requiring higher catalyst loadings.

-

Isomerization: Under strongly basic conditions, the N-propargyl group can isomerize to an N-allenyl species, altering reactivity.

Reactivity Roadmap

The following diagram illustrates the primary functionalization pathways for the alkyne handle.

Figure 1: Functionalization landscape of the N-propargyl pyrazole scaffold. Green and Red paths represent the primary desired transformations described in this guide.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "Click" reaction is the most reliable method for functionalizing Compound 1 , yielding 1,4-disubstituted 1,2,3-triazoles. These products are stable pharmacophores often used to mimic peptide bonds or link functional domains.

Mechanistic Insight

The reaction proceeds via a copper(I) acetylide intermediate. The use of a stabilizing ligand (e.g., THPTA or TBTA) is crucial to protect the Cu(I) species from oxidation and disproportionation, especially given the potential chelating nature of the pyrazolone core.

Figure 2: Simplified catalytic cycle of CuAAC. The formation of the Copper(I) Acetylide is the rate-determining step in the absence of accelerating ligands.

Materials

-

Substrate: Compound 1 (1.0 equiv)[1]

-

Azide: R-N

(1.1 equiv) (Commercial or prepared in situ) -

Catalyst Source: CuSO

·5H -

Reductant: Sodium Ascorbate (10 mol%)

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)

-

Solvent: t-BuOH/H

O (1:1 v/v)

Step-by-Step Procedure

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Compound 1 (0.5 mmol) and the organic azide (0.55 mmol) in 2.5 mL of t-BuOH.

-

Ligand Pre-complexation: In a separate micro-tube, mix CuSO

·5H -

Initiation: Add the Cu-Ligand solution to the reaction vial.

-

Reduction: Add Sodium Ascorbate (10 mg, 0.05 mmol) dissolved in 1.5 mL of water. The reaction mixture should turn from blue to colorless/pale yellow (indicating Cu(II)

Cu(I) reduction). -

Reaction: Cap the vial and stir vigorously at room temperature (25°C) for 4–16 hours.

-

Monitoring: Check by TLC or LC-MS. The disappearance of the alkyne peak and appearance of the triazole (M+Azide) mass is definitive.

-

-

Workup:

-

Dilute with EtOAc (20 mL) and water (20 mL).

-

Chelation Wash: If the organic layer remains green/blue (residual Cu), wash with 10% aqueous EDTA or NH

Cl solution. -

Dry over Na

SO

-

-